3'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carbaldehyde: is an organic compound with the molecular formula C13H8ClFO It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 3’ position, a fluorine atom at the 4 position, and an aldehyde group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Suzuki Cross-Coupling Reaction: This method involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids.
Electrophilic Aromatic Substitution: This step introduces the aldehyde group into the biphenyl structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: 3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Can be used to form coordination complexes with metals.
Biology and Medicine:
Pharmaceutical Research: Potential use in the development of new drugs due to its unique structural features.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its application. In organic synthesis, it acts as an electrophile in various reactions. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which could involve binding to proteins or enzymes and altering their function.
Comparison with Similar Compounds
3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3’-Chloro-4-fluoro-[1,1’-biphenyl]-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness:
- The presence of both chlorine and fluorine atoms in the biphenyl structure provides unique electronic and steric properties, making it a versatile intermediate in organic synthesis.
- The aldehyde group offers a reactive site for further functionalization, enhancing its utility in various chemical reactions.
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-3-1-2-9(7-12)10-4-5-13(15)11(6-10)8-16/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPPXDUPPOMFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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